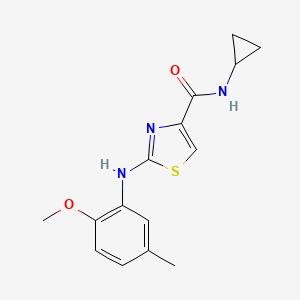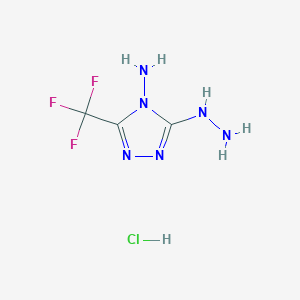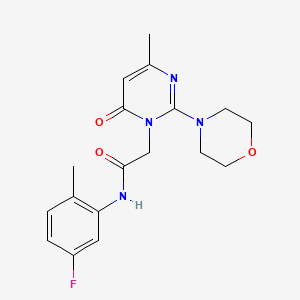
2-(Trifluoromethyl)-5-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl groups could be introduced using a trifluoromethylation reagent. The oxadiazole ring could be formed via a cyclization reaction. The sulfonyl group could be introduced using a sulfonylation reagent .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethyl groups would likely add electron-withdrawing character to the molecule, while the sulfonyl group would likely add polarity. The piperidinyl group would add a basic nitrogen to the molecule, and the oxadiazole ring would add aromaticity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. For example, the trifluoromethyl groups could potentially undergo substitution reactions, while the oxadiazole ring could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl groups would likely make the compound more hydrophobic, while the sulfonyl group would likely make it more polar .Applications De Recherche Scientifique
Organic Synthesis
In the realm of organic chemistry, this compound can serve as a precursor for the synthesis of various fluorinated organic molecules. The presence of trifluoromethyl groups makes it a valuable building block for creating compounds with enhanced chemical stability, lipophilicity, and bioactivity, which are desirable traits in pharmaceuticals and agrochemicals .
Medicinal Chemistry
The trifluoromethyl groups in the compound’s structure are of particular interest in medicinal chemistry. These groups can improve the metabolic stability of drugs, making them more resistant to degradation in the body. This can lead to the development of medications with longer half-lives and potentially more consistent therapeutic effects .
Material Science
In material science, the compound’s ability to undergo functionalization makes it a candidate for creating advanced materials. For example, it could be used to synthesize polymers with specific properties, such as increased resistance to heat or chemical attack, or to create novel coatings that provide protection against environmental factors .
Environmental Science
The compound’s potential for creating fluorinated derivatives means it could be used in environmental science to develop sensors or probes that detect pollutants or toxins. Its chemical structure allows for the introduction of specific functional groups that can interact with environmental targets, aiding in monitoring and cleanup efforts .
Agricultural Chemistry
In agriculture, compounds with trifluoromethyl groups are often used to create pesticides and herbicides. The compound could be utilized to develop new formulations that are more effective at lower doses, reducing the environmental impact and improving safety for humans and wildlife .
Photocatalysis
The compound’s structure suggests potential applications in photocatalysis, where it could be part of systems that harness light energy to drive chemical reactions. This could be particularly useful in the development of sustainable processes for the synthesis of complex organic molecules .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(trifluoromethyl)-5-[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F6N3O3S/c16-14(17,18)10-1-3-11(4-2-10)28(25,26)24-7-5-9(6-8-24)12-22-23-13(27-12)15(19,20)21/h1-4,9H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDXVOXUATZBAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F6N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2361145.png)
![1-benzyl-4-(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2361146.png)

![6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2361150.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2361152.png)



![1-(4-methoxy-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}phenyl)ethan-1-one](/img/structure/B2361161.png)

![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2361163.png)
![(E)-3-[4-(3-chlorobenzoyl)-1-methylpyrrol-2-yl]-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]prop-2-enenitrile](/img/structure/B2361164.png)